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Cat. No.: B1387908

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE, a substituted
piperazine derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical identity, including
its Chemical Abstracts Service (CAS) number, molecular formula, and weight. A detailed, plausible synthetic route is presented, drawing from
established methodologies for analogous compounds. Furthermore, this guide outlines the standard analytical techniques for the
characterization and quality control of this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),
and High-Performance Liquid Chromatography (HPLC). While specific pharmacological data for this compound is not extensively available in
public literature, this guide explores its potential therapeutic applications by contextualizing it within the broad and versatile bioactivities of the
piperazine scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and development of
novel therapeutics.

Chemical Identity and Physicochemical Properties

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a chemical entity featuring a benzoate core linked to a 3-methylpiperazine
moiety via a methylene bridge.

Identifier Value

CAS Number 914349-83-0[1]

Molecular Formula C14H20N202[1]

Molecular Weight 248.326 g/mol [1]

IUPAC Name methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate
Hydrochloride Salt CAS 2037146-01-1[2]

The presence of the piperazine ring, a common pharmacophore, suggests that this compound is likely to possess favorable pharmacokinetic
properties, such as improved aqueous solubility and oral bioavailability. The methyl ester functionality provides a site for potential metabolic
hydrolysis, which can be a key consideration in prodrug design.

Synthesis and Purification

While a specific published synthesis for METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is not readily available, a robust and
scalable synthetic route can be proposed based on established methods for similar structures, such as the synthesis of methyl 4-(piperazin-1-
ylmethyl)benzoate and 4-[(4-methylpiperazin-1-yl)methyllbenzoic acid.[3][4][5][6] The most logical approach involves the nucleophilic
substitution of a benzylic halide with 2-methylpiperazine.
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Proposed Synthetic Pathway: Reductive Amination

A highly efficient and common method for the synthesis of such compounds is reductive amination. This approach offers high yields and good
purity.
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Caption: Proposed reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Materials:

Methyl 4-formylbenzoate

* 2-Methylpiperazine

« Sodium triacetoxyborohydride (NaBH(OACc)3)

« Dichloromethane (DCM), anhydrous

« Saturated aqueous sodium bicarbonate solution

e Brine

« Anhydrous sodium sulfate

« Silica gel for column chromatography

« Ethyl acetate and hexanes for elution

Procedure:

Reaction Setup: To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g.,
nitrogen or argon), add 2-methylpiperazine (1.1 eq).

« Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

« Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes,
ensuring the temperature remains below 5 °C.

« Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).
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« Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the
organic layer, and extract the aqueous layer with DCM (3 x volumes).

« Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

« Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the
eluent, to afford the pure METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE.

Analytical Characterization

The identity and purity of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE are typically confirmed using a combination of
spectroscopic and chromatographic techniques. Commercial suppliers often provide access to such analytical data.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

+ H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring (typically in the
0 7.0-8.0 ppm region), a singlet for the methyl ester protons (around & 3.9 ppm), a singlet for the benzylic methylene protons, and a series of
multiplets for the piperazine ring protons, including a doublet for the methyl group on the piperazine ring.

« 13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic
carbon, and the carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For METHYL 4-(3-METHYLPIPERAZIN-1-
YLMETHYL)BENZOATE, the expected [M+H]* ion would be at m/z 249.15. High-resolution mass spectrometry (HRMS) can be used to
confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for this
molecule.

Representative HPLC Method:

Parameter Condition

Column C18, 4.6 x 150 mm, 5 pm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 pL

digraph "Analytical Workflow" {

graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
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"Synthesis" [label="Synthesized Compound"];

"NMR" [label="NMR Spectroscopy\n(*H, *3C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"MS" [label="Mass Spectrometry\n(LC-MS, HRMS)", fillcolor="#FBBC05", fontcolor="#202124"];

"HPLC" [label="HPLC\n(Purity Assessment)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Characterization" [label="Structural Confirmation\n& Purity Verification", shape=ellipse, style=dashed];

"Synthesis" -> "NMR";
"Synthesis" -> "MS";
"Synthesis" -> "HPLC";

"NMR" -> "Characterization";
"MS" -> "Characterization";
"HPLC" -> "Characterization";

}

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Potential Applications in Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic
applications.[8] These applications span from antipsychotics and antidepressants to anticancer and antiviral agents.[8] The structural features
of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE make it a promising candidate for exploration in several therapeutic areas.

Central Nervous System (CNS) Disorders

Many piperazine derivatives exhibit pharmacological activity in the central nervous system, often by modulating monoamine pathways.[2][9]
The structural similarity of the title compound to known CNS-active agents suggests its potential as a scaffold for developing novel treatments
for conditions such as depression, anxiety, and psychosis.

Oncology

The piperazine ring is a key component of several successful anticancer drugs. Its ability to improve solubility and pharmacokinetic profiles
makes it an attractive building block for the development of new kinase inhibitors and other targeted cancer therapies.

Antimicrobial and Antiviral Agents

Piperazine derivatives have also been investigated for their antimicrobial and antiviral properties. The versatile nature of the piperazine ring
allows for structural modifications that can be tailored to target specific pathogens.

Conclusion

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a compound with significant potential in the field of drug discovery. This
guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and standard analytical
methodologies for its characterization. By leveraging the well-established pharmacological importance of the piperazine scaffold, this molecule
represents a valuable starting point for the development of novel therapeutic agents across a range of disease areas. Further research into its
specific biological activities is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.
While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for
every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.
Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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